molecular formula C12H8Cl2O2S B13573242 2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride

2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride

Cat. No.: B13573242
M. Wt: 287.2 g/mol
InChI Key: PMQSCJHOTJQALY-UHFFFAOYSA-N
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Description

2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride is a halogenated biphenyl sulfonyl chloride characterized by a chlorine substituent at the 2-position of one phenyl ring and a sulfonyl chloride group (–SO₂Cl) at the 4-position of the adjacent ring (Figure 1). This compound is a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized biphenyl derivatives.

Properties

Molecular Formula

C12H8Cl2O2S

Molecular Weight

287.2 g/mol

IUPAC Name

3-chloro-4-phenylbenzenesulfonyl chloride

InChI

InChI=1S/C12H8Cl2O2S/c13-12-8-10(17(14,15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H

InChI Key

PMQSCJHOTJQALY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Sulfonation of Biphenyl Followed by Chlorination

Overview:
The most conventional approach involves the initial sulfonation of biphenyl to form biphenyl-4-sulfonic acid, which is subsequently chlorinated to yield the sulfonyl chloride derivative.

Methodology:

  • Sulfonation Step:
    • Biphenyl is treated with concentrated sulfuric acid or oleum at elevated temperatures (~80–150°C).
    • This electrophilic aromatic substitution predominantly occurs at the para-position relative to the biphenyl linkage, favoring the 4-position on the biphenyl ring.
    • The reaction produces biphenyl-4-sulfonic acid.
  • Chlorination Step:
    • The biphenyl-4-sulfonic acid is then converted to the sulfonyl chloride via chlorination.
    • Common chlorinating agents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
    • The reaction is typically carried out under reflux conditions, with SOCl₂ often preferred for its ease of removal and fewer side reactions.

Reaction Scheme:

Biphenyl → (H₂SO₄, heat) → Biphenyl-4-sulfonic acid → (SOCl₂, reflux) → 2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride

Notes:

  • The sulfonation step is regioselective, favoring the para-position due to the directing effects of the biphenyl linkage.
  • Excess chlorinating agent ensures complete conversion to the sulfonyl chloride.
  • The process yields high purity products suitable for further synthetic applications.

Oxidative Chlorosulfonation of Biphenyl Derivatives

Overview:
An alternative, more advanced method involves oxidative chlorosulfonation, where biphenyl derivatives are directly subjected to chlorosulfonation conditions, often with catalysts or oxidants to improve regioselectivity and yield.

Methodology:

  • Biphenyl is reacted with chlorosulfonic acid (ClSO₃H) in the presence of oxidants such as nitric acid or metal catalysts.
  • The reaction proceeds via electrophilic aromatic substitution, introducing the sulfonyl chloride group directly onto the biphenyl core.
  • This method can be optimized to favor substitution at the 4-position, although controlling regioselectivity can be challenging.

Reaction Conditions:

  • Temperature control (~0–50°C) to prevent overreaction.
  • Use of inert solvents like dichloromethane or chloroform to moderate the reaction.

Advantages:

  • Fewer steps, as sulfonation and chlorination occur in a single step.
  • Potential for scale-up with optimized conditions.

Functional Group Tolerance and Optimization

Research indicates that the sulfonyl chloride synthesis is sensitive to substituents on the biphenyl core. Electron-donating groups facilitate sulfonation, while electron-withdrawing groups may hinder it. The presence of other functional groups necessitates careful control of reaction conditions to prevent side reactions.

Method Reagents Temperature Advantages Limitations
Direct sulfonation + chlorination Biphenyl, H₂SO₄, SOCl₂ 80–150°C (sulfonation), Reflux (chlorination) High regioselectivity, high yield Multiple steps, harsh conditions
Oxidative chlorosulfonation Biphenyl, ClSO₃H, oxidants 0–50°C Fewer steps, scalable Regioselectivity control needed

Recent Advances and Research Findings

Recent literature emphasizes the development of greener, more efficient methods:

For instance, a 2023 review highlights that chlorosulfonyl derivatives can be synthesized via electrophilic aromatic substitution with chlorosulfonic acid, with reaction parameters optimized for regioselectivity and yield (see reference).

Summary of Key Parameters

Parameter Typical Range Notes
Sulfonation temperature 80–150°C Ensures regioselectivity
Chlorinating agent SOCl₂ or POCl₃ Choice depends on desired purity and process conditions
Reaction time 2–6 hours Sufficient for complete conversion
Purification Recrystallization or distillation Ensures high purity for subsequent applications

Chemical Reactions Analysis

Types of Reactions

2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Electrophilic Aromatic Substitution: The chlorine atom on the biphenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group under specific conditions, such as using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group in the presence of a base like pyridine.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used to introduce additional functional groups onto the biphenyl ring.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used to reduce the sulfonyl chloride group.

Major Products Formed

    Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.

    Sulfonates: Formed by the reaction of the sulfonyl chloride group with alcohols.

    Functionalized Biphenyls: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

    Industrial Chemistry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives, which can interact with biological targets or serve as intermediates in chemical synthesis. The chlorine atom on the biphenyl ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in organic synthesis.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the electronic and steric properties of biphenyl sulfonyl chlorides:

  • 4′-Fluoro-[1,1'-biphenyl]-4-sulfonyl chloride (CAS 116748-66-4):
    • The electron-withdrawing fluorine at the 4′-position enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions.
    • Molecular weight: 270.70 g/mol; melting point: 82–84°C .
  • 4′-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride (CAS 202752-04-3):
    • The electron-donating methoxy group at 4′ reduces sulfonyl chloride reactivity compared to halogenated analogs.
    • Molecular weight: 282.74 g/mol .
  • 3′-(Trifluoromethyl)-[1,1'-biphenyl]-4-sulfonyl chloride (CAS N/A):
    • The strongly electron-withdrawing CF₃ group at 3′ increases acidity and reaction rates in substitution reactions.
    • Molecular weight: 320.71 g/mol; melting point: 78–92°C .

Molecular Weight and Physical Properties

Compound Name CAS Number Molecular Weight (g/mol) Melting Point (°C)
Biphenyl-4-sulfonyl chloride 1623-93-4 252.71 Not reported
4′-Fluoro-[1,1'-biphenyl]-4-sulfonyl chloride 116748-66-4 270.70 82–84
4′-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride 13610-11-2 331.61 Not reported
4′-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride 202752-04-3 282.74 Not reported
3′-(Trifluoromethyl)-[1,1'-biphenyl]-4-sulfonyl chloride N/A 320.71 78–92

Key Observations :

  • Halogen substituents (F, Cl, Br) increase molecular weight linearly with atomic mass. Bromine analogs (e.g., 4′-bromo) exhibit the highest molecular weights .
  • Electron-withdrawing groups (e.g., CF₃, F) correlate with higher melting points due to increased intermolecular interactions .

Biological Activity

2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antimicrobial and anticancer properties, supported by various studies and data.

  • Molecular Formula : C12H9ClO2S
  • Molecular Weight : 256.72 g/mol
  • Structure : Contains a biphenyl moiety substituted with a chlorine atom and a sulfonyl chloride group.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of compounds related to 2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride. The compound has shown moderate activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Bacterial Strains Tested
2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride32Staphylococcus aureus, E. coli
N-acyl-α-amino ketone derivative25Bacillus subtilis
1,3-oxazole derivative50Pseudomonas aeruginosa

The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and E. coli, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of sulfonamide derivatives have been explored extensively. The compound's structural analogs have shown promising results in inhibiting cancer cell viability.

Table 2: Anticancer Activity of Sulfonamide Derivatives

CompoundIC50 (µM)Cancer Cell Line Tested
2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride analog42 ± 2MCF-7 (breast cancer)
Chlorambucil100 ± 2MCF-7
Other sulfonamide derivativesVariesVarious cancer lines

The compound exhibited an IC50 value of approximately 42 µM against MCF-7 breast cancer cells, demonstrating superior efficacy compared to the reference drug chlorambucil .

The biological activity of sulfonyl derivatives is often attributed to their ability to interact with specific biological targets. For instance:

  • Antimicrobial Mechanism : The presence of the sulfonyl group enhances the interaction with bacterial enzymes, disrupting cell wall synthesis.
  • Anticancer Mechanism : These compounds may inhibit DNA biosynthesis or interfere with cellular signaling pathways involved in cancer cell proliferation .

Case Studies

Several case studies have highlighted the effectiveness of sulfonamide compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy :
    • A study involving the evaluation of various sulfonamide derivatives demonstrated that modifications in the sulfonyl group significantly impacted antimicrobial activity against resistant bacterial strains.
  • Case Study on Anticancer Properties :
    • Research on a series of biphenyl sulfonamide derivatives indicated that certain structural modifications led to enhanced cytotoxicity against breast cancer cells while minimizing toxicity to normal cells .

Q & A

Q. Table 1: Comparative Synthetic Routes

RouteStarting MaterialYieldKey Challenges
Biphenyl-4-sulfonic acidSulfonic acid~65%Purity of chlorinating agent
4-AminobiphenylAmine derivative~79%Handling amine intermediates

Q. Table 2: Spectroscopic Data

TechniqueKey PeaksFunctional Group Identified
¹H NMRδ 7.2–8.1 (biphenyl), δ 3.8 (SO₂Cl)Aromatic protons, sulfonyl
IR1370 cm⁻¹ (S=O), 550 cm⁻¹ (C-Cl)Sulfonyl chloride, C-Cl

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